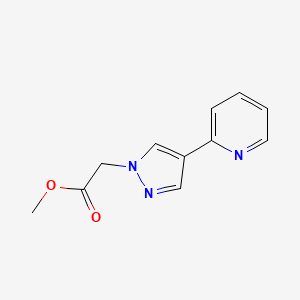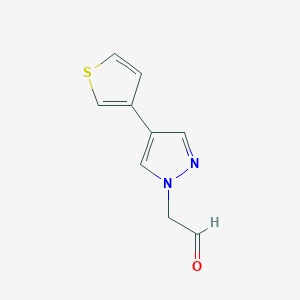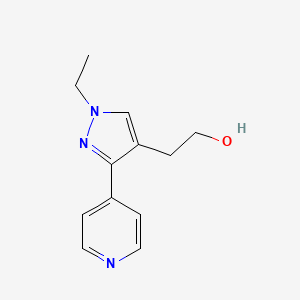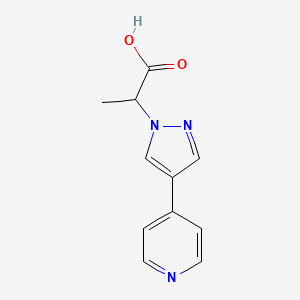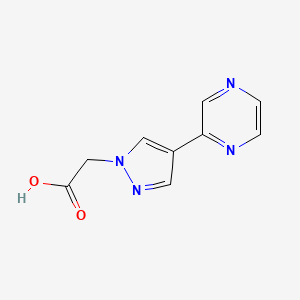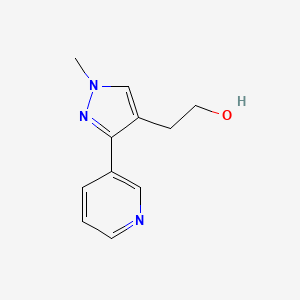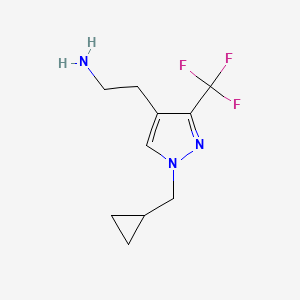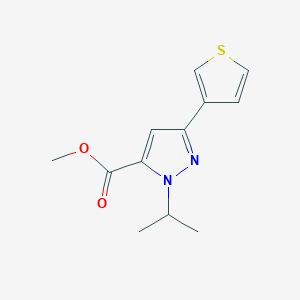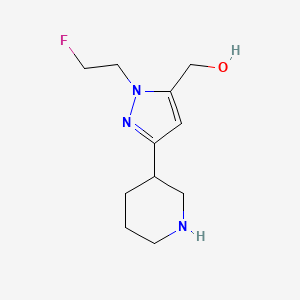
(1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
“(1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C8H16FNO . It is also known as 3-Piperidinemethanol, 1-(2-fluoroethyl)- .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, play a significant role in the pharmaceutical industry . The synthesis of these compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is 161.22 .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H16FNO) and molecular weight (161.22) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with a pyrazole core, similar to the one , have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of derivatives of 1,3,5-trisubstituted pyrazolines demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds significantly enhanced their antimicrobial effectiveness (Kumar et al., 2012).
Antiproliferative Activity
The structural modification and evaluation of pyrazole-containing compounds have shown promising antiproliferative activities. For example, a novel bioactive heterocycle with a fluorobenzo[d]isoxazol and piperidinyl moiety was synthesized, exhibiting potential antiproliferative effects. The structural characteristics were confirmed through various spectroscopic and crystallography studies, emphasizing the molecule's stability and potential therapeutic applications (Prasad et al., 2018).
Synthesis of Radiotracers
The versatility of pyrazole derivatives extends to the synthesis of radiotracers for positron emission tomography (PET). A specific example is the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to compounds such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. Such compounds are potential radiotracers for studying CB1 cannabinoid receptors in the brain, showcasing the compound's utility in neurological research (Katoch-Rouse & Horti, 2003).
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
[2-(2-fluoroethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h6,9,13,16H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBINARZMPUVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


